2-Trifluoromethylaspartic acid

Description

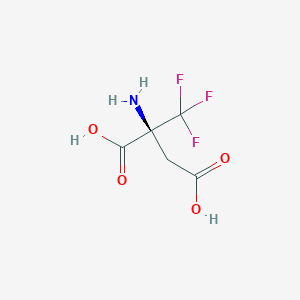

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-2-(trifluoromethyl)butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NO4/c6-5(7,8)4(9,3(12)13)1-2(10)11/h1,9H2,(H,10,11)(H,12,13)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJLKKGMIXBLGL-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(C(=O)O)(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(=O)O)[C@](C(=O)O)(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Enantioselective Routes to 2 Trifluoromethylaspartic Acid

Stereocontrolled Synthesis of 2-Trifluoromethylaspartic Acid Enantiomers

The controlled installation of the trifluoromethyl group and the simultaneous establishment of the correct stereochemistry at the α- and β-positions of the aspartic acid backbone are the key challenges in the synthesis of this compound. Various strategies have been developed to address this, including asymmetric catalysis and the use of chiral auxiliaries.

Chiral Auxiliary-Driven Approaches for Stereoselectivity

Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. psu.edu The auxiliary, a stereogenic group temporarily incorporated into the substrate, biases the stereochemical outcome of a reaction. psu.edu After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. psu.edu This strategy has been successfully applied to the synthesis of this compound.

A notable example is the use of chiral oxazolidinones, which have been widely employed in stereoselective alkylation and aldol (B89426) reactions. beilstein-journals.org The chiral auxiliary controls the geometry of the enolate and the facial selectivity of its subsequent reaction. beilstein-journals.org While not a direct trifluoromethylation, the principles of chiral auxiliary control are fundamental to the methods described in the following section.

Methodologies Utilizing Chiral Oxazolidines and Imines

A direct and effective method for the stereoselective synthesis of both (S)- and (R)-α-trifluoromethylaspartic acid involves the use of chiral 2-trifluoromethyl-1,3-oxazolidines (FOX). nih.gov This approach utilizes a Strecker-type reaction on a chiral oxazolidine (B1195125) derived from ethyl 4,4,4-trifluoroacetoacetate and (R)-phenylglycinol. nih.gov

The key steps involve the formation of the chiral oxazolidine, followed by a diastereoselective Strecker reaction using trimethylsilyl (B98337) cyanide. The resulting α-amino nitriles are then separated and hydrolyzed to afford the enantiopure α-trifluoromethylaspartic acid. nih.govnih.gov The diastereoselectivity of the Strecker reaction is influenced by the Lewis acid used to activate the oxazolidine. nih.govnih.gov

This methodology provides a reliable route to both enantiomers of this compound by starting with a readily available chiral auxiliary and fluorinated precursor. The separation of the diastereomeric intermediates is a crucial step in obtaining the enantiomerically pure final products. nih.gov

Chemoenzymatic and Biocatalytic Pathways for this compound Production

Chemoenzymatic and biocatalytic methods offer sustainable and highly selective alternatives to traditional chemical synthesis. These approaches leverage the remarkable efficiency and stereoselectivity of enzymes to perform challenging chemical transformations.

Enzyme-Mediated Transformations for Trifluoromethyl Group Incorporation

While the direct enzymatic incorporation of a trifluoromethyl group to form this compound is not yet established, significant progress has been made in the biocatalytic synthesis of α-trifluoromethyl amines and amino acids. nih.govacs.org One groundbreaking approach involves the use of engineered cytochrome P450 enzymes. nih.gov These enzymes can catalyze the asymmetric N-H carbene insertion reaction, providing access to enantioenriched α-trifluoromethyl amino esters with high yields and enantioselectivities. nih.govacs.org

For instance, engineered variants of cytochrome c552 from Hydrogenobacter thermophilus have been used to catalyze the reaction between anilines and benzyl (B1604629) 2-diazotrifluoropropanoate, yielding chiral α-trifluoromethyl amino esters. nih.govacs.org The enantioselectivity can even be inverted by tuning the diazo reagent, providing access to both enantiomers. nih.govacs.org The resulting amino esters can be further transformed chemoenzymatically. For example, a benzyl-protected α-trifluoromethylamino acid was synthesized in high yield and enantiomeric excess by treating the enzymatically produced amino ester with ceric ammonium (B1175870) nitrate. nih.govacs.org

Biocatalytic Strategies for Enantioenrichment of α-Trifluoromethyl Amines

Lipases are another class of versatile enzymes used in biocatalysis, particularly for the kinetic resolution of racemates. mdpi.com This strategy has been successfully applied to the synthesis of enantiomerically pure fluorinated β-amino acids. nih.govmdpi.com

In a typical lipase-catalyzed hydrolysis, a racemic mixture of a β-amino carboxylic ester is treated with a lipase (B570770) in an organic solvent containing water. The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. mdpi.com This allows for the separation of the two enantiomers with high enantiomeric excess. For example, lipase PSIM from Burkholderia cepacia has been used for the enantioselective hydrolysis of racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochlorides. mdpi.com

Although this specific example deals with β-amino acids, the principle of enzymatic kinetic resolution could be a viable strategy for the enantioenrichment of this compound derivatives, should a suitable racemic precursor be available.

Development and Application of Novel Trifluoromethylation Reagents in Aspartic Acid Synthesis

The direct and stereocontrolled introduction of a trifluoromethyl group is a key challenge in the synthesis of α-trifluoromethyl amino acids. Research has led to the development of various reagents and methodologies to achieve this transformation efficiently.

One prominent strategy involves the use of chiral building blocks derived from readily available trifluoromethylated reagents. Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) serves as a key starting material for synthesizing enantiopure (S)- and (R)-α-trifluoromethyl-aspartic acid. pure-synth.comsigmaaldrich.com The synthesis proceeds through the formation of chiral 2-trifluoromethyl-1,3-oxazolidines (often abbreviated as FOX), which are stable intermediates. cyu.fr These oxazolidines are typically derived from the condensation of ETFAA with a chiral amino alcohol, such as (R)-phenylglycinol. pure-synth.comsigmaaldrich.com The resulting chiral oxazolidine then undergoes a Strecker-type reaction. This pathway allows for the synthesis of both enantiomers of α-trifluoromethylaspartic acid, although the diastereoselectivity can be modest, necessitating the separation of diastereomers. cyu.fr

Another effective method is the Mannich-type reaction. A highly stereoselective synthesis of (S)-α-trifluoromethylaspartic acid has been developed utilizing the addition of a lithium malonate to a chiral sulfinimine of trifluoropyruvate. benthamdirect.com This approach provides a direct route to the protected amino acid with excellent stereocontrol.

A different approach circumvents the direct trifluoromethylation of an aspartic acid scaffold by building the molecule from a trifluoromethylated precursor. One such method begins with 2-acylimino-3,3,3-trifluoropropionates. rsc.org These intermediates react with acetyl chloride in the presence of a base to form a heterocyclic compound which is a β-activated derivative of this compound. rsc.org This heterocycle can then be hydrolyzed under acidic conditions to yield the N-protected this compound. rsc.org

Biocatalysis offers a modern and highly selective alternative. By engineering enzymes, researchers have developed catalytic routes for asymmetric synthesis. For instance, a redesigned cytochrome c₅₅₂ from Hydrogenobacter thermophilus can catalyze the enantioselective N–H bond insertion of aryl amines with benzyl 2-diazotrifluoropropanoate. nih.gov This enzymatic approach can produce chiral α-trifluoromethyl amino esters with high yields and excellent enantiomeric ratios. nih.gov

Table 1: Selected Synthetic Routes to this compound This table summarizes key findings from research on the synthesis of this compound, detailing the reagents and general methodologies employed.

| Starting Material/Key Reagent | Method | Key Intermediate | Outcome | Reference(s) |

|---|---|---|---|---|

| Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) | Strecker Reaction | Chiral 2-trifluoromethyl-1,3-oxazolidine (FOX) | Synthesis of (S)- and (R)-α-trifluoromethylaspartic acid | pure-synth.comsigmaaldrich.comcyu.fr |

| Chiral sulfinimine of trifluoropyruvate | Mannich-type Reaction | N/A | Highly stereoselective synthesis of (S)-α-trifluoromethylaspartic acid | benthamdirect.com |

| 2-Acylimino-3,3,3-trifluoropropionate | Cyclization-Hydrolysis | Heterocyclic β-activated derivative | N-protected this compound | rsc.org |

| Benzyl 2-diazotrifluoropropanoate | Biocatalytic N-H Insertion | N/A | Enantioenriched α-trifluoromethyl amino esters | nih.gov |

Protecting Group Strategies and Optimization in this compound Synthesis

The synthesis of this compound and its subsequent use in peptide synthesis necessitate a robust protecting group strategy to mask the reactive amino and carboxyl functionalities. The choice of protecting groups is critical for ensuring high yields and preventing side reactions during synthesis and purification. organic-chemistry.org An effective strategy often employs orthogonal protecting groups, which can be removed under different conditions, allowing for selective deprotection of specific sites within the molecule. organic-chemistry.org

In the context of this compound synthesis, several common amino acid protecting groups have been utilized.

Amino Group Protection:

Benzyloxycarbonyl (Cbz or Z): This is a widely used protecting group in peptide chemistry. It is stable under various conditions but can be readily removed by hydrogenolysis. peptide.com The Cbz group has been employed in the synthesis of precursors for RGD peptide analogues containing α-trifluoromethylaspartic acid, such as 2-N-Cbz-2-Tfm-hexanediacid-1-alkyl ester. thieme-connect.comresearchgate.net

Acetyl (Ac): The acetyl group can be used to protect the amino function. For example, a synthetic route involving the ring cleavage of a heterocyclic precursor with hydrochloric acid yields N-acetyl-2-trifluoromethylaspartic acid dimethyl ester. rsc.org

9-Fluorenylmethyloxycarbonyl (Fmoc): While not explicitly detailed in the direct synthesis of the parent amino acid in the provided context, Fmoc is a cornerstone of modern solid-phase peptide synthesis. It is base-labile, offering orthogonality to acid-labile (e.g., Boc, Trt) and hydrogenolysis-labile (e.g., Cbz) groups. organic-chemistry.orgpeptide.com Its use would be critical for incorporating this compound into peptides using Fmoc-based strategies.

Carboxyl Group Protection:

Esters (e.g., Methyl, Ethyl, Benzyl): The carboxylic acid groups are typically protected as esters to prevent their interference in reactions involving the amino group. Methyl and ethyl esters are common, often formed during the initial stages of synthesis from precursors like ETFAA. pure-synth.comsigmaaldrich.comrsc.org Benzyl esters are also employed, offering the advantage of being removable via hydrogenolysis, concurrently with a Cbz group. numberanalytics.com

Cyclic Protection Strategies:

The synthesis of this compound often proceeds through cyclic intermediates that inherently protect the amino and a carboxyl group. Chiral 2-trifluoromethyl-1,3-oxazolidines (FOX) are key intermediates where the amino and α-carboxyl functionalities are part of the ring structure. cyu.fr Similarly, trifluoromethylated azlactones can serve as protected precursors for α-amino acid synthesis. jku.at

The optimization of a synthetic route involves selecting protecting groups that are stable under the specific reaction conditions for trifluoromethylation and subsequent transformations, while also allowing for efficient and clean deprotection without affecting the stereocenter or the trifluoromethyl group. numberanalytics.com

Table 2: Common Protecting Groups in Amino Acid Synthesis This table provides an overview of protecting groups relevant to the synthesis and application of this compound, along with their typical deprotection methods.

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Reference(s) |

|---|---|---|---|---|

| Amino | Benzyloxycarbonyl | Cbz, Z | Hydrogenolysis (e.g., H₂, Pd/C) | peptide.com |

| Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | organic-chemistry.org |

| Amino | Tert-butyloxycarbonyl | Boc | Acid (e.g., Trifluoroacetic Acid, TFA) | organic-chemistry.org |

| Amino | Acetyl | Ac | Acid or base hydrolysis | rsc.org |

| Carboxyl | Methyl/Ethyl Ester | -OMe, -OEt | Acid or base hydrolysis (saponification) | rsc.org |

| Carboxyl | Benzyl Ester | -OBn | Hydrogenolysis | numberanalytics.com |

| Carboxyl | tert-Butyl Ester | -OtBu | Acid (e.g., Trifluoroacetic Acid, TFA) | libretexts.org |

Compound Index

Application of 2 Trifluoromethylaspartic Acid As a Chiral Building Block in Advanced Organic Synthesis

Integration into Peptidomimetic and Fluorine-Containing Peptide Architectures

The introduction of 2-trifluoromethylaspartic acid into peptide chains offers a route to novel peptidomimetics and fluorine-containing peptides with tailored properties. The trifluoromethyl group at the α-position of one of the carboxyl groups introduces significant steric and electronic perturbations that can be harnessed to modulate the structure and function of the resulting peptide.

Synthetic Strategies for Incorporation into Peptide Chains

The incorporation of non-standard amino acids like this compound into peptide sequences requires specialized synthetic approaches. Standard solid-phase peptide synthesis (SPPS) protocols can be adapted for this purpose. The process generally involves the following key steps:

Protection of Functional Groups: The amino group and the side-chain carboxyl group of this compound must be protected with appropriate protecting groups (e.g., Fmoc for the amine and a tert-butyl ester for the side-chain carboxyl) to prevent unwanted side reactions during peptide coupling.

Activation of the Carboxyl Group: The carboxyl group that will form the peptide bond is activated using standard coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Coupling to the Resin-Bound Peptide: The activated this compound is then coupled to the free amino group of the growing peptide chain, which is anchored to a solid support.

Deprotection and Iteration: The protecting group on the α-amino group is removed, and the cycle is repeated to elongate the peptide chain.

The choice of coupling reagents and reaction conditions is crucial to ensure efficient incorporation and to minimize racemization at the chiral center.

| Parameter | Description | Common Reagents/Conditions |

| N-α-Protection | Temporary protection of the amino group. | Fmoc (9-fluorenylmethyloxycarbonyl) |

| Side-Chain Protection | Protection of the β-carboxyl group. | t-Butyl (tBu) ester |

| Coupling Reagents | Activation of the α-carboxyl group for amide bond formation. | HBTU, HATU, DIC/HOBt |

| Solid Support | Resin for solid-phase synthesis. | Wang resin, Rink amide resin |

| Deprotection | Removal of the N-α-Fmoc group. | 20% Piperidine in DMF |

This table outlines the general synthetic parameters for incorporating this compound into peptide chains via solid-phase peptide synthesis.

Conformational Impact of Trifluoromethyl Substitution on Peptidic Structures

The presence of a trifluoromethyl group at the 2-position of an aspartic acid residue significantly influences the local and global conformation of a peptide. High-level ab initio molecular orbital calculations on model compounds containing a trifluoromethyl side-chain suggest a stronger tendency to form β-structures. This is in contrast to analogous peptides with alanine or valine, where other conformations like the C7eq form might be preferred. The steric bulk and the electron-withdrawing nature of the CF3 group can restrict the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles, leading to more defined secondary structures. In solution, the helical αR conformation may not be realized, further favoring extended or β-sheet-like conformations capes.gov.br.

Modulation of Peptidic Stability and Recognition through Trifluoromethylation

The incorporation of α-trifluoromethyl-substituted amino acids into peptides has been shown to enhance their stability against proteolytic degradation nih.govnih.gov. The bulky and electronically demanding trifluoromethyl group can sterically hinder the approach of proteases to the scissile peptide bond, thereby preventing enzymatic cleavage. This increased metabolic stability is a critical attribute for the development of peptide-based therapeutics.

Furthermore, the trifluoromethyl group can influence peptide-receptor recognition. The altered conformation and electronic properties of the peptide can lead to changes in binding affinity and specificity for its biological target. The lipophilic nature of the trifluoromethyl group can also enhance the peptide's ability to cross cell membranes.

Utilization in the Construction of Diverse Chiral Fluorinated Heterocycles

Chiral fluorinated heterocycles are valuable scaffolds in medicinal chemistry due to their unique biological activities. This compound can serve as a versatile starting material for the stereoselective synthesis of various fluorinated N-heterocycles. The multiple functional groups (two carboxyl groups and an amino group) and the chiral center provide a rich platform for a variety of cyclization reactions. For instance, through carefully designed reaction sequences involving intramolecular condensation, reduction, and other transformations, it is possible to construct fluorinated pyrrolidines, piperidines, and other heterocyclic systems with controlled stereochemistry. The trifluoromethyl group in these heterocycles can significantly impact their physicochemical properties and biological activities nih.gov.

Precursor in the Rational Design and Synthesis of Molecular Probes for Chemical Biology Research

Molecular probes are essential tools for studying biological processes in real-time. Fluorinated amino acids, including derivatives of this compound, are attractive candidates for the development of ¹⁹F NMR-based molecular probes. The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a sensitive nucleus for NMR spectroscopy.

Design Principles for Fluorinated Analogs as Research Tools

The design of effective ¹⁹F NMR probes based on this compound follows several key principles:

Sensitivity to Environment: The ¹⁹F NMR chemical shift of the trifluoromethyl group should be sensitive to changes in its local environment, such as binding to a target protein or changes in solvent polarity. This sensitivity allows for the monitoring of biological interactions.

Signal Uniqueness: The ¹⁹F NMR signal of the probe should be in a region of the spectrum that is free from background signals from other fluorinated compounds in the biological system.

Synthesis of Labeled Compounds for Mechanistic Investigations

The use of isotopically labeled molecules is a cornerstone of mechanistic investigations in organic chemistry and biochemistry, providing unparalleled insights into reaction pathways, enzyme mechanisms, and metabolic fluxes. By replacing specific atoms with their heavier, stable isotopes (e.g., deuterium (²H), carbon-13 (¹³C)), researchers can trace the fate of atoms and bonds throughout a chemical transformation. This approach is particularly valuable for elucidating the intricate mechanisms involving chiral molecules like this compound. The introduction of an isotopic label allows for the direct observation of bond-forming and bond-breaking steps, the determination of kinetic isotope effects, and the characterization of reaction intermediates.

While the synthesis of isotopically labeled this compound has not been extensively detailed in publicly available scientific literature, established methods for the isotopic labeling of amino acids can be adapted for this purpose. These methods generally fall into two categories: hydrogen isotope exchange for deuterium labeling and chemical synthesis from labeled precursors for carbon-13 labeling.

Deuterium Labeling via Hydrogen-Isotope Exchange

A common and efficient method for introducing deuterium into organic molecules is through hydrogen-isotope exchange (H/D exchange) reactions. chem-station.com This technique often utilizes a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of a deuterium source, typically deuterium oxide (D₂O). nih.gov For an amino acid like this compound, this method could potentially be employed to exchange specific C-H bonds for C-D bonds.

The general procedure involves dissolving the substrate in D₂O and adding the palladium catalyst. The reaction mixture is then stirred, often at elevated temperatures, to facilitate the exchange. The regioselectivity of the H/D exchange can sometimes be controlled by the choice of catalyst and reaction conditions. For instance, palladium catalysis is known to be effective for the deuteration of various amino acids. nih.gov

Table 1: General Conditions for Palladium-Catalyzed H/D Exchange of Amino Acids

| Parameter | Condition |

| Substrate | Amino Acid (e.g., this compound) |

| Deuterium Source | Deuterium Oxide (D₂O) |

| Catalyst | Palladium on Carbon (Pd/C) |

| Solvent | D₂O |

| Temperature | Room Temperature to Elevated Temperatures |

| Reaction Time | Varies depending on substrate and desired deuteration level |

This table represents a generalized protocol for H/D exchange and specific conditions for this compound would require experimental optimization.

The resulting deuterated this compound could then be used in mechanistic studies to probe reactions involving the cleavage of the deuterated C-H bond. A significant difference in reaction rate between the deuterated and non-deuterated compound, known as a kinetic isotope effect (KIE), would provide strong evidence for the involvement of that specific C-H bond in the rate-determining step of the reaction. chem-station.com

Carbon-13 Labeling through Chemical Synthesis

The introduction of a carbon-13 label into this compound necessitates a de novo chemical synthesis approach, starting from commercially available ¹³C-labeled precursors. While a specific synthetic route for ¹³C-labeled this compound is not readily found in the literature, a plausible strategy can be devised based on established amino acid synthesis methodologies.

One potential route could be a variation of the Strecker synthesis. This could involve the reaction of a ¹³C-labeled cyanide source, such as potassium cyanide (K¹³CN), with an appropriate trifluoromethylated aldehyde or ketone and ammonia to form an α-amino nitrile, which can then be hydrolyzed to the desired ¹³C-labeled amino acid.

Another approach could involve asymmetric synthesis to control the stereochemistry of the chiral centers. For example, a synthetic strategy could be designed starting from a simple ¹³C-labeled building block, which is then elaborated through a series of stereoselective reactions to construct the this compound framework. The specific position of the ¹³C label would be determined by the choice of the initial labeled precursor.

Table 2: Potential ¹³C-Labeled Precursors for the Synthesis of Labeled this compound

| Labeled Precursor | Potential Labeling Position in this compound |

| Potassium Cyanide (K¹³CN) | Carboxyl group (C1 or C4) |

| [¹³C]-Bromoacetic acid | Carboxyl or adjacent methylene group |

| [¹³C]-Trifluoroacetaldehyde | Trifluoromethyl-bearing carbon |

The feasibility and specific reaction sequences for utilizing these precursors would need to be determined through synthetic design and experimentation.

Once synthesized, ¹³C-labeled this compound can be a powerful tool for mechanistic studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. ¹³C NMR can be used to follow the transformation of the labeled carbon throughout a reaction, providing direct evidence for bond formations and rearrangements. Mass spectrometry can precisely determine the incorporation of the ¹³C label in reactants, intermediates, and products, aiding in the elucidation of reaction pathways.

Biochemical and Mechanistic Investigations Involving 2 Trifluoromethylaspartic Acid in Vitro and Non Clinical Contexts

Interactions with Enzyme Systems and Substrate Mimicry in Cell-Free Environments

The structural similarity of 2-trifluoromethylaspartic acid to L-aspartic acid allows it to interact with enzymes that recognize aspartate as a substrate. These interactions are often inhibitory, as the trifluoromethyl group can alter the electronic properties and steric profile of the molecule, preventing the enzyme from completing its catalytic cycle.

One of the primary enzyme systems of interest for this compound is the family of aminotransferases, particularly aspartate aminotransferase (AspAT). worthington-biochem.comamegroups.org AspAT is a crucial enzyme in amino acid metabolism that facilitates the reversible transfer of an amino group from L-aspartate to α-ketoglutarate, yielding oxaloacetate and L-glutamate. worthington-biochem.com The introduction of analogues of aspartic acid can disrupt this vital metabolic process.

Studies on similar aspartic acid analogues have demonstrated the potential for potent enzyme inhibition. For instance, hydrazinosuccinic acid, another aspartate analogue, is a powerful inhibitor of aspartate aminotransferase. nih.gov This suggests that this compound could act as a substrate mimic, binding to the active site of enzymes like AspAT.

| Enzyme System | Natural Substrate | Analog/Inhibitor Example | Potential Interaction with this compound |

|---|---|---|---|

| Aspartate Aminotransferase (AspAT) | L-Aspartic Acid | Hydrazinosuccinic Acid nih.gov | Substrate mimicry leading to competitive or irreversible inhibition. |

| Fibrinogen Receptor (GP IIb/IIIa) | Arg-Gly-Asp (RGD) sequence | RGD analogues containing α-Trifluoromethylaspartic Acid researchgate.net | Binds to the receptor, potentially modulating its function. |

The mechanism of enzyme inhibition by fluorinated analogues often involves the unique electronic properties of the fluorine atoms. Aspartate aminotransferase is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme. worthington-biochem.comnih.gov The catalytic mechanism involves the formation of a Schiff base between the amino group of the substrate and the PLP cofactor.

Inhibitors like aminooxyacetic acid, another aspartate analogue, inactivate PLP-dependent enzymes by reacting with this aldimine bond between the enzyme and the cofactor. nih.govwikipedia.org It is plausible that this compound could employ a similar mechanism. The highly electronegative trifluoromethyl group would significantly influence the acidity of the α-proton and the stability of reaction intermediates, potentially leading to irreversible inhibition.

In a related study, 2-amino-3-butenoic acid was shown to cause irreversible inhibition of aspartate aminotransferase. nih.gov This type of "suicide inhibition" occurs when the enzyme converts a seemingly harmless substrate analogue into a highly reactive species that then covalently modifies the active site, leading to permanent inactivation. du.ac.in Given the reactivity of fluorinated compounds, a similar mechanism is a strong possibility for this compound.

The use of substrate analogues is a classic technique to probe the substrate specificity and catalytic mechanisms of enzymes. nih.govwou.edu By systematically altering the structure of the natural substrate, researchers can identify the key chemical features required for binding and catalysis.

The synthesis of peptides containing this compound to target the fibrinogen receptor (GP IIb/IIIa) is a prime example of this approach. researchgate.net The natural recognition sequence for this receptor is Arg-Gly-Asp (RGD). By replacing the natural aspartic acid with its trifluoromethyl analogue, researchers can investigate how this modification affects binding affinity and specificity. This provides valuable information about the steric and electronic requirements of the receptor's binding pocket. Such studies contribute to the rational design of more potent and selective receptor antagonists. researchgate.net

Influence on Protein Structure and Function in Reconstituted Systems

The incorporation of modified amino acids, such as this compound, into peptides can have a significant impact on their structure and, consequently, their function. The steric bulk and the propensity of the trifluoromethyl group to form hydrogen bonds can stabilize specific secondary structures, like helices or turns. researchgate.net

It is a known strategy to use α,α-disubstituted amino acids to introduce conformational constraints into peptides. This approach has been applied to the development of RGD peptide mimetics, where the goal is to create conformationally constrained analogues with increased potency as fibrinogen receptor antagonists. researchgate.net The synthesis of a peptide containing α-trifluoromethylaspartic acid at a key position was undertaken for this very purpose. researchgate.net Such structural stabilization can lead to enhanced biological activity and stability. The effect of the co-solvent 2,2,2-trifluoroethanol (B45653) (TFE) on inducing helical conformations in proteins further highlights the influence of fluorinated moieties on protein structure. nih.govnih.gov

| Peptide/Protein System | Modification | Observed/Potential Effect on Structure | Functional Implication |

|---|---|---|---|

| RGD Peptide Analogue | Replacement of Asp with α-Trifluoromethylaspartic Acid researchgate.net | Stabilization of secondary structure (e.g., β-turn). | Enhanced binding affinity to the fibrinogen receptor. |

| General Peptides | Incorporation of α,α-disubstituted amino acids researchgate.net | Increased conformational rigidity. | Increased potency and biological stability. |

Contributions to Fluoro-Organic Chemistry in Fundamental Biological System Research

The synthesis and application of compounds like this compound are significant contributions to the field of fluoro-organic chemistry. This area of research focuses on creating novel fluorinated molecules to probe and manipulate biological systems. chinesechemsoc.orgpurdue.edu The development of synthetic routes to α-(trifluoromethyl)-containing amino acids has expanded the toolkit available to chemists and biologists. researchgate.netresearchgate.net

The synthesis of RGD analogues containing α-trifluoromethylaspartic acid serves as a clear example of how fluoro-organic chemistry directly contributes to fundamental biological research. researchgate.net These synthetic molecules act as sophisticated probes to study protein-ligand interactions, in this case, the binding of fibrinogen to its platelet receptor. researchgate.net This knowledge is crucial for understanding the molecular basis of thrombus formation and for designing new antithrombotic therapies. researchgate.net Furthermore, fluorinated amino acids can be used as probes in biophysical studies, such as 19F NMR, to investigate protein structure and dynamics. rsc.org

The ability to stereoselectively synthesize complex molecules like this compound and incorporate them into peptides represents a significant advancement in chemical synthesis, with direct applications in understanding and modulating fundamental biological processes. researchgate.netresearchgate.net

Computational and Theoretical Studies of 2 Trifluoromethylaspartic Acid and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the electronic nature of 2-trifluoromethylaspartic acid. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the distribution of electrons within the molecule, which in turn governs its chemical behavior. researchgate.netnih.gov

The introduction of the highly electronegative trifluoromethyl (CF3) group at the C2 position of aspartic acid significantly alters its electronic landscape. This electron-withdrawing group induces a strong polarization of adjacent chemical bonds. rsc.org Quantum chemical calculations can quantify this effect by computing various electronic parameters. For instance, calculations on related fluorinated molecules have shown that the bond lengths and angles around the fluorinated carbon are modified compared to their non-fluorinated counterparts. nih.gov The C-F bonds themselves are highly polarized, and this has a cascading effect on the rest of the molecule, influencing the acidity of the carboxylic acid groups and the nucleophilicity of the amino group.

Natural Bond Orbital (NBO) analysis is a common computational technique used to investigate charge delocalization and intramolecular interactions. acs.org For this compound, NBO analysis would likely reveal significant hyperconjugative interactions between the C-F σ* antibonding orbitals and adjacent bonding orbitals, which contribute to the stability of certain conformations. Furthermore, the calculated molecular electrostatic potential (MESP) surface would highlight the electron-rich and electron-poor regions of the molecule, providing a visual guide to its reactivity towards electrophiles and nucleophiles. acs.org The MESP would show a region of high positive potential around the acidic protons and a region of negative potential associated with the oxygen atoms and the fluorine atoms of the CF3 group.

The reactivity of this compound can be further profiled by calculating its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For this compound, the electron-withdrawing CF3 group is expected to lower the energy of both the HOMO and LUMO, potentially increasing the molecule's stability and influencing its reactivity in chemical transformations.

A summary of typical parameters obtained from quantum chemical calculations on analogous fluorinated organic molecules is presented in the table below.

| Computational Method | Basis Set | Calculated Property | Typical Finding for Fluorinated Compounds |

|---|---|---|---|

| DFT (B3LYP) | 6-311++G(d,p) | Bond Lengths (Å) | C-F bonds around 1.34-1.36 Å. nih.gov |

| DFT (M06-2X) | 6-311++G(d,p) | Bond Angles (°) | F-C-F angles are typically slightly less than the ideal tetrahedral angle. |

| MP2 | cc-pVTZ | Dipole Moment (Debye) | Significantly increased due to the high electronegativity of fluorine. |

| DFT (B3LYP) | 6-31G** | HOMO-LUMO Gap (eV) | Generally larger compared to non-fluorinated analogs, indicating higher kinetic stability. |

| NBO Analysis | Various | Charge Distribution | Partial negative charges on fluorine atoms and a partial positive charge on the carbon of the CF3 group. acs.org |

Conformational Analysis and Molecular Dynamics Simulations of Fluorinated Aspartate Derivatives

The three-dimensional structure of this compound and its derivatives is crucial for their biological activity and physical properties. Conformational analysis, aided by computational methods, explores the different spatial arrangements of the atoms in the molecule and their relative energies. Molecular dynamics (MD) simulations provide a dynamic picture of these molecules, revealing how they behave over time in different environments, such as in solution. mpg.deresearchgate.net

The trifluoromethyl group is sterically demanding and can significantly restrict the conformational freedom of the amino acid backbone. acs.org This steric hindrance, combined with electrostatic interactions involving the polar C-F bonds, can lead to a preference for specific rotamers around the Cα-Cβ and Cα-N bonds. For instance, studies on peptides containing α-trifluoromethylated amino acids have shown that these residues can induce or stabilize helical conformations. nii.ac.jp In the case of this compound, the bulky CF3 group would likely influence the peptide backbone torsion angles (phi, ψ) when incorporated into a peptide chain, favoring specific regions of the Ramachandran plot.

Molecular dynamics simulations of fluorinated amino acids in aqueous solution have revealed important details about their hydration and hydrophobicity. mpg.de While the CF3 group is often considered hydrophobic, MD simulations have shown that the fluorine atoms can participate in weak hydrogen-bond-like interactions with water molecules. acs.org These simulations can quantify the changes in the hydration free energy upon fluorination, providing a more nuanced understanding of the "fluorous effect." For this compound, MD simulations would be instrumental in understanding how the CF3 group and the two carboxylic acid groups interact with the surrounding water molecules, which is critical for its solubility and transport properties.

The conformational preferences of derivatives of this compound, such as esters or amides, would also be influenced by the CF3 group. Computational studies on similar fluorinated molecules have demonstrated that the gauche effect can play a significant role in determining the preferred dihedral angles. In some cases, the interaction between the fluorine atoms and other functional groups can lead to the stabilization of otherwise unfavorable conformations.

The table below summarizes key findings from conformational analyses and MD simulations of analogous fluorinated amino acids.

| Computational Method | System Studied | Key Finding | Reference |

|---|---|---|---|

| Molecular Dynamics (AMBER Force Field) | Peptides with CF3-amino acids | Increased propensity for helical structures (e.g., 310-helix). | nii.ac.jp |

| Molecular Dynamics (Fixed-Charge Atomistic Force Field) | Fluorinated alkyl amino acids in water | Fluorination can either increase or decrease hydrophobicity depending on the specific location and number of fluorine atoms. | researchgate.net |

| X-ray Crystallography and NMR | Peptides with (R)- or (S)-α-Trifluoromethylalanine | Both enantiomers induce right-handed 310-helical structures in L-Leu-based pentapeptides. | nii.ac.jp |

| Molecular Dynamics | Fluorinated aromatic amino acids | Fluorine substitutions have a minimal effect on the overall protein structure and biological activity in many cases. | acs.org |

Computational Prediction of Spectroscopic Parameters and Their Utility in Advanced Structural Investigations

Computational methods are increasingly used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which can then be compared with experimental data to validate structural assignments. researchgate.netd-nb.info For fluorinated compounds like this compound, ¹⁹F NMR is a particularly powerful analytical technique due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which is highly sensitive to the local electronic environment. nih.gov

The prediction of ¹⁹F NMR chemical shifts is a challenging task for computational chemistry due to the high electron density around the fluorine atom. However, recent advances in quantum mechanical/molecular mechanical (QM/MM) methods have made it possible to achieve good accuracy. d-nb.infonih.gov In this approach, the fluorinated amino acid is treated with a high level of quantum mechanics, while the surrounding environment (e.g., solvent molecules or the rest of a protein) is treated with a more computationally efficient molecular mechanics force field. This allows for the inclusion of environmental effects, which are known to have a significant impact on ¹⁹F chemical shifts.

For this compound, computational predictions of its ¹⁹F NMR spectrum would be invaluable for its characterization. The three fluorine atoms of the CF3 group are chemically equivalent and would be expected to give a single resonance in the ¹⁹F NMR spectrum. However, the precise chemical shift of this resonance would be highly dependent on the solvent, pH, and whether the amino acid is free in solution or part of a larger molecule. Calculations can help to disentangle these effects. For example, by simulating the molecule in different protonation states, it would be possible to predict how the ¹⁹F chemical shift changes with pH.

Furthermore, computational methods can be used to predict other NMR parameters, such as J-coupling constants, which provide information about the connectivity and dihedral angles within the molecule. The calculation of vibrational frequencies using methods like DFT can also aid in the interpretation of infrared (IR) and Raman spectra. These computational spectroscopic tools, when used in conjunction with experimental data, provide a powerful platform for the detailed structural investigation of this compound and its derivatives.

The table below presents a summary of the performance of different computational methods in predicting ¹⁹F NMR chemical shifts for fluorinated amino acids.

| Computational Method | Basis Set | Solvation Model | Mean Absolute Error (ppm) vs. Experiment | Reference |

|---|---|---|---|---|

| MP2 | 6-311++(3df,2p) | SMD | 2.68 | nih.gov |

| mPW1PW91 | 6-311++(3df,2p) | SMD | 3.20 | nih.gov |

| B3LYP | 6-311++(3df,2p) | SMD | 3.79 | nih.gov |

| HF | 6-311++(3df,2p) | SMD | 5.71 | nih.gov |

| QM/MM | Various | Explicit Solvent | Can achieve high accuracy with proper sampling. | d-nb.infonih.gov |

Molecular Docking and Simulation Studies of Ligand-Biomolecule Interactions (Mechanistic and Structural Focus)

Understanding how this compound and its derivatives interact with biological macromolecules, such as enzymes and receptors, is a key area of research. Molecular docking and simulation studies are powerful computational techniques used to predict and analyze these interactions at the atomic level. nih.govnih.gov

Molecular docking is a method used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov For this compound, docking studies could be used to identify potential protein targets. For example, as an analog of aspartic acid, it might be docked into the active sites of enzymes that process aspartate or related metabolites. The docking simulations would provide a binding score, which is an estimate of the binding affinity, and a predicted binding pose, showing the key interactions between the ligand and the protein.

The trifluoromethyl group can play a significant role in these interactions. While it is often considered to be a bioisostere of a methyl group, it has very different electronic properties. The CF3 group is a poor hydrogen bond acceptor but can engage in other types of non-covalent interactions, such as dipole-dipole and hydrophobic interactions. cambridgemedchemconsulting.com In some cases, fluorine atoms can form favorable contacts with backbone amide groups or aromatic residues in the protein binding pocket. acs.org

Following docking, molecular dynamics simulations can be used to study the stability of the predicted ligand-protein complex and to explore the dynamics of the binding process. nottingham.ac.uk These simulations can reveal how the ligand and protein adapt to each other upon binding and can provide a more accurate estimation of the binding free energy. For this compound, MD simulations could be used to investigate the role of the CF3 group in modulating the binding affinity and specificity for a particular protein target. For instance, simulations could explore whether the CF3 group makes direct contact with the protein or if its interactions are mediated by water molecules in the binding site. acs.org

These computational studies can provide valuable mechanistic and structural insights that can guide the design of new enzyme inhibitors or receptor modulators based on the this compound scaffold. The table below summarizes results from docking and simulation studies of analogous fluorinated ligands.

| System Studied | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Trifluoromethyl-chromone derivatives and HERA protein | Molecular Docking | Binding energies ranged from -7.5 to -9.6 kcal/mol, indicating good potential for interaction. | nih.gov |

| Trifluoromethyl-indolizine derivatives and Mosquito Juvenile Hormone-Binding Protein | Molecular Docking | Identified strong binding interactions with the target protein, suggesting potential as larvicidal agents. | malariaworld.org |

| Trifluoromethyl-benzamide derivatives and Tyrosine Kinases | Molecular Docking | Analogs with a trifluoromethylbenzene ring showed high inhibitory potency against EGFR. | nih.gov |

| Fluorinated ligands and various protein targets | Molecular Dynamics | Fluorine substituents can stabilize ligand binding through interactions with water networks in the binding pocket. | acs.org |

Future Directions and Emerging Research Avenues for 2 Trifluoromethylaspartic Acid

Advancement of Sustainable and Scalable Synthetic Methodologies

While specific scalable synthesis routes for 2-trifluoromethylaspartic acid are not widely reported, future research will likely focus on developing environmentally friendly and efficient methods. Drawing from advancements in the synthesis of other fluorinated amino acids, several promising strategies could be adapted.

One key area of development is continuous-flow synthesis . This technology offers significant advantages over traditional batch processes, including enhanced safety, better reaction control, and easier scalability. ugent.be The synthesis of trifluoromethylated heterocycles has been successfully demonstrated using continuous-flow methods, suggesting that similar approaches could be developed for amino acids like this compound. ugent.be

Another sustainable approach is the use of biocatalysis . Enzymes offer a high degree of stereoselectivity and operate under mild, aqueous conditions, reducing the need for harsh reagents and organic solvents. While direct biocatalytic routes to this compound have not been detailed, research into the enzymatic synthesis of other fluorinated organic compounds is a rapidly growing field. mdpi.comnih.gov For instance, engineered enzymes could potentially be used to catalyze the stereoselective introduction of a trifluoromethyl group onto an aspartic acid precursor.

The development of novel fluorinating reagents and catalysts is also crucial. Modern synthetic methods are moving away from harsh and hazardous reagents towards milder and more selective alternatives. nih.gov Research into new catalytic systems, including transition-metal catalysis, for the efficient and selective trifluoromethylation of amino acid scaffolds will be instrumental in making this compound and its derivatives more accessible for research. nih.gov

| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |

| Continuous-Flow Synthesis | Improved safety, scalability, and process control. | Development of stable and efficient flow reactors for fluorination reactions. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. | Engineering of enzymes for the specific trifluoromethylation of aspartic acid precursors. |

| Advanced Catalysis | High efficiency, selectivity, and functional group tolerance. | Discovery of novel, non-toxic catalysts for trifluoromethylation. |

Exploration of Novel Applications in Chemical Biology Research Tools (Non-Clinical Discovery Phase)

The unique properties of the trifluoromethyl group make this compound a promising candidate for the development of novel chemical biology tools. Its incorporation into peptides and proteins can provide valuable insights into biological processes at the molecular level.

Furthermore, the introduction of a trifluoromethyl group can significantly alter the physicochemical properties of a peptide, such as its hydrophobicity and metabolic stability. mdpi.com This could be exploited to develop more stable and cell-permeable peptide-based research tools. For example, a peptide containing this compound might exhibit enhanced resistance to proteolysis, allowing for longer-lasting effects in cell-based assays.

The trifluoromethyl group can also influence molecular recognition and binding affinity. ugent.be By replacing a native aspartic acid residue with its trifluoromethylated counterpart, researchers could probe the importance of specific hydrogen bonding or electrostatic interactions at a protein-ligand or protein-protein interface. This could aid in the validation of drug targets and the design of novel inhibitors.

| Application Area | Potential of this compound | Example Research Question |

| ¹⁹F NMR Spectroscopy | Serve as a sensitive probe for protein structure and function. | How does the binding of a small molecule affect the conformation of a specific protein loop? |

| Peptide Stabilization | Enhance the metabolic stability of bioactive peptides. | Can the introduction of this compound prolong the half-life of a therapeutic peptide in vitro? |

| Molecular Recognition | Modulate the binding affinity and selectivity of peptides. | What is the role of the carboxylate side chain of aspartate in a specific protein-protein interaction? |

Development of Advanced Spectroscopic Characterization Techniques for Fluorinated Amino Acids

While standard spectroscopic techniques are applicable to fluorinated amino acids, the unique properties of the fluorine atom also open the door for the development and application of more advanced methods. For this compound, a combination of techniques would be necessary for full characterization.

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a primary tool. rsc.org The chemical shift of the ¹⁹F nucleus is highly sensitive to the local electronic environment, providing detailed information about the conformation and interactions of the trifluoromethyl group. ugent.be Future research will likely focus on the development of multi-dimensional NMR techniques that correlate ¹⁹F signals with other nuclei like ¹H, ¹³C, and ¹⁵N to provide a more complete picture of molecular structure and dynamics.

Mass spectrometry (MS) is another essential technique for the characterization of this compound and its derivatives. High-resolution mass spectrometry can confirm the elemental composition, while tandem MS (MS/MS) can be used to elucidate the fragmentation patterns, providing structural information. nih.gov The development of new ionization techniques and fragmentation methods tailored for fluorinated compounds could further enhance the utility of MS in this area.

Vibrational spectroscopy , including Fourier-transform infrared (FTIR) and Raman spectroscopy, can provide information about the vibrational modes of the molecule. The strong C-F bonds will have characteristic vibrational frequencies that can be used for identification and to probe intermolecular interactions, such as hydrogen bonding. nih.gov Advanced techniques like two-dimensional infrared (2D-IR) spectroscopy could be employed to study the dynamics of these interactions on a picosecond timescale.

| Spectroscopic Technique | Information Gained for this compound | Future Developments |

| ¹⁹F NMR Spectroscopy | Conformation, electronic environment, intermolecular interactions. | Multi-dimensional and solid-state NMR techniques. |

| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | Advanced ionization and fragmentation methods for fluorinated compounds. |

| Vibrational Spectroscopy | Vibrational modes, hydrogen bonding, molecular structure. | 2D-IR and other time-resolved vibrational techniques. |

Integration with High-Throughput Screening and Combinatorial Chemistry for Library Generation

The development of efficient synthetic methods for this compound will enable its integration into high-throughput screening (HTS) and combinatorial chemistry platforms for the generation of novel compound libraries.

Combinatorial chemistry allows for the rapid synthesis of large numbers of related compounds. By using this compound as a building block, it would be possible to generate libraries of peptides or small molecules with diverse structures. nih.gov These libraries could then be screened for a variety of biological activities, such as enzyme inhibition or receptor binding.

Automated synthesis platforms can greatly accelerate the process of library generation. wechemglobal.com The development of automated protocols for the incorporation of this compound into peptides or other scaffolds would be a significant step forward. This would allow for the creation of large and diverse libraries with minimal manual intervention.

The integration of ¹⁹F NMR-based screening methods with these libraries would provide a powerful platform for drug discovery. nih.gov For example, a library of compounds containing this compound could be screened against a protein target, and the ¹⁹F NMR signals could be used to identify compounds that bind to the target and to characterize the binding event. nih.gov

| Technology | Role in Advancing this compound Research | Potential Outcome |

| Combinatorial Chemistry | Rapid generation of diverse compound libraries. | Discovery of novel bioactive peptides and small molecules. |

| Automated Synthesis | High-throughput production of library members. | Increased accessibility of this compound-containing compounds for screening. |

| High-Throughput Screening | Efficient identification of active compounds from large libraries. | Identification of new leads for drug discovery and chemical biology research. |

Role in Advancing Fundamental Understanding of Fluorine Effects in Biomolecules

The systematic study of peptides and proteins containing this compound can contribute to a more fundamental understanding of the effects of fluorine on biomolecular structure and function.

The introduction of a trifluoromethyl group can have significant stereoelectronic effects , influencing the local conformation of the peptide backbone and the side chain. nih.gov By comparing the structures of peptides containing aspartic acid with those containing its trifluoromethylated analog, researchers can gain insights into how the electron-withdrawing nature of the trifluoromethyl group affects peptide folding and stability. acs.org

The trifluoromethyl group is significantly more hydrophobic than a carboxylic acid group. nih.gov Replacing the polar side chain of aspartic acid with the more nonpolar trifluoromethylated version could have a profound impact on protein stability and folding. nih.gov Studies on proteins containing this compound could provide valuable data for refining our understanding of the hydrophobic effect in protein folding.

Furthermore, the trifluoromethyl group can participate in non-covalent interactions that are different from those of a carboxylate group. nih.gov For example, it can engage in favorable interactions with aromatic rings and can act as a weak hydrogen bond acceptor. nih.gov The study of these interactions in the context of a protein structure can provide new insights into the principles of molecular recognition.

| Fluorine Effect | Impact on Biomolecules | Research Focus with this compound |

| Stereoelectronic Effects | Influences local conformation and reactivity. | Investigating the effect of the trifluoromethyl group on peptide backbone and side-chain conformation. |

| Hydrophobicity | Affects protein folding, stability, and solubility. | Quantifying the impact of replacing a polar side chain with a trifluoromethylated one on protein stability. |

| Non-Covalent Interactions | Modulates molecular recognition and binding affinity. | Characterizing novel interactions involving the trifluoromethyl group in protein-ligand and protein-protein interfaces. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-trifluoromethylaspartic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves fluorinated precursors such as 3,3,3-trifluoropropene or 2-trifluoromethyl-2-hydroxypropylnitrile. Transition metal catalysts (e.g., zinc, magnesium, or lithium organometallic reagents) are critical for facilitating C–F bond activation and stereocontrol. For example, low-temperature reactions with highly reactive metals (e.g., Li) reduce decomposition of intermediates like 2-bromotrifluoropropene, improving yields . Characterization via NMR and HPLC is essential to confirm purity and regioselectivity.

Q. How can researchers validate the structural identity of this compound derivatives?

- Methodological Answer : Multinuclear NMR (, , ) is indispensable for confirming trifluoromethyl group incorporation and stereochemistry. X-ray crystallography provides definitive structural proof but requires high-purity crystals. Mass spectrometry (HRMS or ESI-MS) verifies molecular weight, while IR spectroscopy identifies carboxylate and amine functional groups. Cross-referencing spectral data with established databases (e.g., SciFinder, Reaxys) ensures accuracy .

Q. What are the primary biological roles or targets of this compound in enzymatic studies?

- Methodological Answer : The compound is often used as a fluorinated analog of aspartic acid to probe enzyme-substrate interactions, particularly in glutamate receptors or aspartate-specific proteases. Radiolabeled ( or ) versions enable kinetic assays to measure binding affinity () and inhibition constants (). Competitive inhibition studies require controlled pH buffers (e.g., Tris-HCl, pH 7.4) and activity assays (e.g., fluorometric or colorimetric detection) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemical outcomes of this compound synthesis?

- Methodological Answer : Discrepancies often arise from divergent catalytic systems (e.g., chiral ligands in transition metal complexes). To address this:

- Perform systematic screening of chiral auxiliaries (e.g., BINAP, Salen ligands) under varying temperatures and solvents.

- Use enantioselective HPLC with chiral columns (e.g., Chiralpak IA) to quantify enantiomeric excess (ee).

- Compare NMR chemical shifts with computed DFT models to validate stereochemical assignments .

Q. What strategies mitigate the hydrolytic instability of this compound in aqueous biological assays?

- Methodological Answer : Stabilization methods include:

- pH Optimization : Buffers below pH 6.5 minimize carboxylate group deprotonation and hydrolysis.

- Lyophilization : Store the compound as a lyophilized powder and reconstitute in anhydrous DMSO immediately before use.

- Protective Groups : Temporarily protect the α-carboxyl group with tert-butyl esters, which are cleaved enzymatically in situ .

Q. How should researchers design experiments to address conflicting data on the compound’s metabolic flux in cellular models?

- Methodological Answer :

- Isotopic Tracing : Use -labeled this compound with LC-MS metabolomics to track incorporation into TCA cycle intermediates.

- Control Experiments : Compare wild-type vs. aspartate-auxotrophic cell lines to isolate compound-specific effects.

- Statistical Validation : Apply clustered data analysis (e.g., mixed-effects models) to account for biological replicates and technical variability .

Data Analysis & Reproducibility

Q. What analytical workflows ensure reproducibility in quantifying this compound in complex matrices (e.g., serum)?

- Methodological Answer :

- Sample Preparation : Deproteinize serum with cold acetonitrile (1:2 v/v), followed by SPE (C18 cartridges) to isolate the analyte.

- Quantification : Use a stable isotope internal standard (e.g., -labeled analog) with UPLC-MS/MS (MRM mode) for high sensitivity.

- Calibration : Validate linearity (R > 0.99) across a physiological concentration range (0.1–100 µM) .

Q. How can researchers reconcile discrepancies between computational predictions and experimental binding affinities for this compound?

- Methodological Answer :

- Docking Refinement : Use molecular dynamics simulations (e.g., AMBER, GROMACS) to account for protein flexibility and solvation effects.

- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure thermodynamic parameters (, ) and compare with computed values.

- Error Analysis : Quantify force field inaccuracies by benchmarking against high-resolution crystal structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.